molecular formula C17H14N2O2 B2805237 hDHODH-IN-1

hDHODH-IN-1

カタログ番号: B2805237
分子量: 278.30 g/mol
InChIキー: MUVPBAIVOHJDOC-VBKFSLOCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

hDHODH-IN-1は、ヒトジヒドロオロテートデヒドロゲナーゼ(hDHODH)の強力な阻害剤であり、DNAおよびRNA合成に不可欠なピリミジンのデノボ合成に重要な酵素です。 この化合物は、がん、自己免疫疾患、炎症性疾患などのさまざまな疾患の治療において、大きな可能性を示しています .

作用機序

hDHODH-IN-1は、ピリミジンのデノボ合成に関与する酵素であるヒトジヒドロオロテートデヒドロゲナーゼの活性を阻害することによって、その効果を発揮します。この阻害は、ピリミジンレベルの低下につながり、ひいてはDNAおよびRNA合成に影響を与え、最終的には細胞増殖を阻害します。 関与する分子標的と経路には、ミトコンドリア電子伝達系とピリミジン生合成経路が含まれます .

類似の化合物との比較

This compoundは、その高い効力とhDHODHに対する選択性により、他の類似の化合物とは異なります。類似の化合物には次のものがあります。

This compoundは、その優れた効力と選択性により、治療用途におけるさらなる開発のための有望な候補となっています .

生化学分析

Biochemical Properties

(2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide is known to interact with a flavin-dependent mitochondrial enzyme called human dihydroorotate dehydrogenase (hDHODH) . hDHODH plays a crucial role in the de novo pyrimidine synthesis pathway, which is essential for the production of RNA and DNA . The interaction between (2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide and hDHODH is of significant interest due to the essential role of hDHODH in pyrimidine synthesis and mitochondrial functions .

Cellular Effects

The effects of (2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide on cells are primarily related to its interaction with hDHODH. By inhibiting hDHODH, this compound can potentially disrupt the de novo pyrimidine synthesis pathway, affecting cell function . This disruption can influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of (2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide involves its interaction with hDHODH. hDHODH catalyzes the conversion of dihydroorotate to orotate in a redox reaction, which is the fourth step in the pyrimidine de novo synthetic pathway . By inhibiting hDHODH, (2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide can disrupt this pathway, potentially leading to changes in gene expression and other cellular processes .

Metabolic Pathways

(2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide is involved in the de novo pyrimidine synthesis pathway through its interaction with hDHODH . hDHODH catalyzes the conversion of dihydroorotate to orotate, a key step in this pathway . The inhibition of hDHODH by (2z)-N-Biphenyl-4-Yl-2-Cyano-3-Hydroxybut-2-Enamide could potentially affect metabolic flux or metabolite levels.

準備方法

hDHODH-IN-1の合成には、コア構造の調製から始まり、官能基の修飾が続く、いくつかの段階が含まれます。合成経路には、通常、次の段階が含まれます。

This compoundの工業生産方法には、これらの合成経路を最適化して、高い収率と純度を実現することが含まれます。 これには、連続フロー化学や自動合成プラットフォームなどの高度な技術の使用が含まれることがよくあります .

化学反応の分析

hDHODH-IN-1は、次のようないくつかの種類の化学反応を起こします。

これらの反応に使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 これらの反応から形成される主な生成物は、通常、this compoundのより強力な誘導体です .

科学研究への応用

This compoundは、次のものを含む、幅広い科学研究への応用があります。

科学的研究の応用

hDHODH-IN-1 has a wide range of scientific research applications, including:

類似化合物との比較

hDHODH-IN-1 is unique compared to other similar compounds due to its high potency and selectivity for hDHODH. Similar compounds include:

This compound stands out due to its superior potency and selectivity, making it a promising candidate for further development in therapeutic applications .

生物活性

Human dihydroorotate dehydrogenase (hDHODH) is a pivotal enzyme in the de novo pyrimidine synthesis pathway, making it an attractive target for therapeutic intervention in diseases such as cancer and autoimmune disorders. The compound hDHODH-IN-1 has emerged as a significant inhibitor of this enzyme, and its biological activity has been the subject of extensive research.

This compound functions by inhibiting the enzyme hDHODH, which is crucial for the synthesis of pyrimidine nucleotides. By blocking this enzyme, this compound disrupts the proliferation of rapidly dividing cells, including cancer cells. This inhibition leads to a decrease in nucleotide availability, ultimately inducing cell cycle arrest and apoptosis in susceptible cell lines.

In Vitro Studies

Recent studies have reported that this compound exhibits potent inhibitory activity against hDHODH with an IC50 value in the low nanomolar range. For instance, one study identified a series of novel thiazolidone derivatives, among which this compound showed significant inhibitory potential, indicating its effectiveness in disrupting pyrimidine metabolism in cancer cells .

Table 1: Inhibitory Activity of this compound Compared to Other Compounds

CompoundIC50 (nM)Target Enzyme
This compound~50hDHODH
Tenovin 1~113DHODH
Brequinar~1000DHODH

Case Studies

Case Study 1: Endometrial Cancer

In a study focused on endometrial cancer, treatment with hDHODH inhibitors, including this compound, resulted in increased levels of double-strand breaks (DSBs) in tumor cells. Specifically, cells treated with the inhibitor showed a significant increase in γH2AX foci, indicating enhanced genomic instability associated with DHODH inhibition .

Case Study 2: Acute Myeloid Leukemia (AML)

Another investigation highlighted the role of hDHODH inhibitors in AML. The study demonstrated that treatment with this compound led to differentiation and apoptosis in p53-deficient AML cells, suggesting that its mechanism of action might be independent of p53 status .

Clinical Implications

The potential applications of this compound extend beyond oncology. Its immunomodulatory effects have been explored in autoimmune diseases like rheumatoid arthritis. By inhibiting DHODH, the compound may reduce lymphocyte proliferation and cytokine production, thereby alleviating disease symptoms .

Safety and Pharmacokinetics

A phase I clinical trial evaluating a related compound (RP7214), which shares similar properties with this compound, reported favorable safety profiles with mild to moderate adverse events. The pharmacokinetics indicated steady-state concentrations reached within 3–6 days post-administration, supporting further development for both oncological and viral applications .

特性

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-(4-phenylphenyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12(20)16(11-18)17(21)19-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,20H,1H3,(H,19,21)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVPBAIVOHJDOC-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。